1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane
CAS No.: 2194846-47-2
Cat. No.: VC7637190
Molecular Formula: C14H16F3NO2S
Molecular Weight: 319.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2194846-47-2 |
|---|---|
| Molecular Formula | C14H16F3NO2S |
| Molecular Weight | 319.34 |
| IUPAC Name | 2,2-difluoro-6-(4-fluoro-3-methylphenyl)sulfonyl-6-azaspiro[2.5]octane |
| Standard InChI | InChI=1S/C14H16F3NO2S/c1-10-8-11(2-3-12(10)15)21(19,20)18-6-4-13(5-7-18)9-14(13,16)17/h2-3,8H,4-7,9H2,1H3 |
| Standard InChI Key | BUPNPIJMEDQIFA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)F |
Introduction
1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane is a complex organic compound belonging to the class of azaspiro compounds. It is characterized by its unique spirocyclic structure, featuring a difluorinated moiety and a sulfonyl group attached to a spirocyclic framework. This compound is of significant interest in medicinal chemistry, particularly for its potential role as an allosteric modulator of nicotinic acetylcholine receptors, which are implicated in several neurological disorders.
Synthesis
The synthesis of 1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane typically involves multiple steps. Solvents such as dimethyl sulfoxide or dichloromethane and reagents like sodium hydride or potassium carbonate are commonly used to facilitate the reactions. Optimizing reaction conditions, including temperature and time, is crucial to achieve high yield and purity.
Synthesis Steps
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Initial Preparation: The synthesis begins with the preparation of the spirocyclic framework, often involving the use of specific precursors.
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Introduction of Sulfonyl Group: The sulfonyl group is introduced through a reaction involving a sulfonyl chloride derivative.
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Final Steps: The final steps involve purification and isolation of the compound using techniques such as chromatography.
Potential Applications
1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane has been investigated for its role as an allosteric modulator of nicotinic acetylcholine receptors. These receptors are involved in various neurological disorders, including Alzheimer's disease and schizophrenia. Modulating these receptors can have therapeutic effects by influencing neurotransmitter release and receptor activity.
Potential Therapeutic Areas
| Disorder | Potential Mechanism |
|---|---|
| Alzheimer's Disease | Modulation of neurotransmitter release |
| Schizophrenia | Influence on receptor activity |
Research Findings
Research on this compound has focused on its synthesis, properties, and potential applications in pharmacology. It has been referenced in various patents and scientific literature, highlighting its interest in medicinal chemistry. The compound's interaction with nicotinic acetylcholine receptors suggests potential therapeutic benefits in neurological conditions.
Key Research Highlights
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Synthesis Challenges: The synthesis of this compound requires careful optimization of reaction conditions to achieve high purity.
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Biological Activity: Studies have shown potential biological activity related to nicotinic acetylcholine receptors.
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Future Directions: Further research is needed to fully explore its therapeutic potential.
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